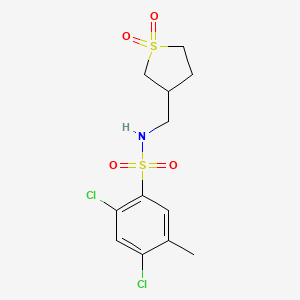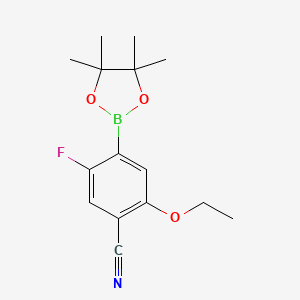
2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with a molecular weight of 291.13 . The IUPAC name for this compound is 2-ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19BFNO3/c1-6-19-13-8-11(12(17)7-10(13)9-18)16-20-14(2,3)15(4,5)21-16/h7-8H,6H2,1-5H3 . This code provides a textual representation of the compound’s molecular structure. Unfortunately, the search results do not provide more detailed information about the molecular structure of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 291.13 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Synthesis and Structural Analysis
The compound 2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has been synthesized and studied for its crystal structure and vibrational properties. These studies have revealed insights into its molecular conformation and confirmed its structure through various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and MS, as well as X-ray diffraction. Density Functional Theory (DFT) calculations were performed to compare spectroscopic data and geometrical parameters, highlighting the compound's potential in various scientific applications due to its distinct molecular structure and properties (Qing-mei Wu et al., 2021).
Potential in Imaging Probes
This compound's derivatives have been explored as potential imaging probes for Positron Emission Tomography (PET), particularly in the context of diagnosing diseases like Alzheimer's. Derivatives of this compound have shown high affinity for β-amyloid plaques, a hallmark of Alzheimer's disease, suggesting their use in developing novel PET probes that could significantly improve diagnostic capabilities for neurodegenerative diseases (M. Cui et al., 2012).
Exploration in Neuroreceptor Imaging
Further investigations have demonstrated the utility of similar compounds in neuroreceptor imaging, specifically targeting metabotropic glutamate subtype-5 receptors (mGluR5s) with PET. These studies have led to the synthesis of compounds with high affinity and specificity, showcasing the potential for these molecules in understanding and diagnosing neurological conditions through advanced imaging techniques (F. Siméon et al., 2007).
Applications in Chemical Synthesis
The compound and its related derivatives serve as crucial intermediates in chemical synthesis, facilitating the development of a wide range of boric acid ester intermediates. These intermediates have profound implications in medicinal chemistry and materials science, offering pathways to synthesize complex molecules with potential therapeutic applications (P.-Y. Huang et al., 2021).
特性
IUPAC Name |
2-ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BFNO3/c1-6-19-13-8-11(12(17)7-10(13)9-18)16-20-14(2,3)15(4,5)21-16/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQVEMXQUBGGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2700634.png)
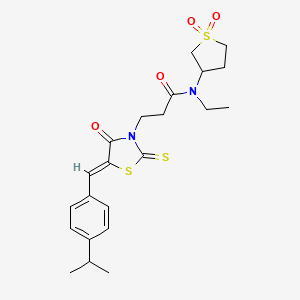
![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2700637.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2700638.png)
![ethyl 2-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2700642.png)
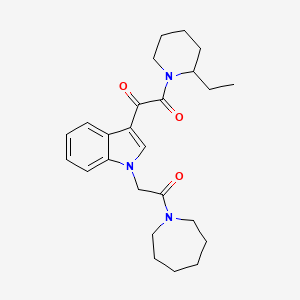
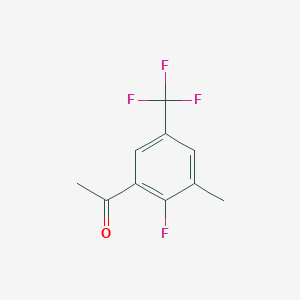
![3-Methyl-7-(2-oxopropyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium chloride](/img/structure/B2700645.png)
![4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2700646.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2700647.png)
![2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2700648.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2700652.png)
